1-Chloro-2-cyclopropoxy-3-methoxybenzene
Description
1-Chloro-2-cyclopropoxy-3-methoxybenzene is a halogenated alkoxybenzene derivative featuring a chloro substituent at the 1-position, a cyclopropoxy group at the 2-position, and a methoxy group at the 3-position. The cyclopropoxy group introduces steric strain and unique electronic effects, distinguishing it from linear alkoxy or halogenated analogs.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-chloro-2-cyclopropyloxy-3-methoxybenzene |
InChI |
InChI=1S/C10H11ClO2/c1-12-9-4-2-3-8(11)10(9)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |
InChI Key |
TZRMYDWZPFCLNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-cyclopropoxy-3-methoxybenzene typically involves the reaction of 1-chloro-2-methoxybenzene with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-2-cyclopropoxy-3-methoxybenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-cyclopropoxy-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form cyclopropyl derivatives with different functional groups
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropyl derivatives
Scientific Research Applications
1-Chloro-2-cyclopropoxy-3-methoxybenzene is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As an intermediate in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-2-cyclopropoxy-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 1-Chloro-2-cyclopropoxy-3-methoxybenzene with related compounds:
Key Observations:
- Cyclopropoxy vs. This strain may enhance electrophilic substitution rates at specific positions .
- Halogen Effects : Replacing bromine (in 1-bromo-3-chloro-2-methoxybenzene) with cyclopropoxy alters electronic properties. Bromine’s leaving-group ability favors substitution reactions, while cyclopropoxy may direct reactivity toward ring-opening or stabilization of adjacent substituents .
- Electronic Effects : The methoxy group (electron-donating) and chloro substituent (electron-withdrawing) create a polarized aromatic ring. In contrast, nitro groups (e.g., in 2-chloro-3-nitroanisole) strongly deactivate the ring, limiting electrophilic substitution .
Physicochemical Properties
- Solubility : The cyclopropoxy group’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated analogs. However, chloroform or ethyl acetate may dissolve the target compound, as seen in 1,4-bis(3-chloropropoxy)benzene .
- Thermal Stability : The melting point of 1,4-bis(3-chloropropoxy)benzene (66°C) suggests that linear alkoxy chains reduce crystallinity compared to strained cyclopropoxy derivatives, which may exhibit higher melting points if synthesized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
